Cytidine-5'-triphosphate-13C9 (dilithium)
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Overview
Description
Cytidine-5’-triphosphate-13C9 (dilithium) is a labeled nucleoside triphosphate. It is a derivative of cytidine-5’-triphosphate, where nine carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer in metabolic studies and as a building block for nucleotides and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-13C9 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with carbon-13. The synthesis involves the enzymatic conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate using cytidine triphosphate synthase. The reaction conditions typically include the presence of magnesium ions and adenosine triphosphate as a cofactor .
Industrial Production Methods
The industrial production of cytidine-5’-triphosphate-13C9 (dilithium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 into the cytidine-5’-triphosphate during their metabolic processes. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Cytidine-5’-triphosphate-13C9 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: It can be hydrolyzed to form cytidine diphosphate and cytidine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Phosphorylation: Requires adenosine triphosphate and magnesium ions.
Hydrolysis: Typically occurs in the presence of water and specific enzymes.
Substitution: Involves nucleophiles such as hydroxide ions or amines
Major Products
Phosphorylation: Higher-order phosphates.
Hydrolysis: Cytidine diphosphate and cytidine monophosphate.
Substitution: Various substituted cytidine derivatives
Scientific Research Applications
Cytidine-5’-triphosphate-13C9 (dilithium) has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of nucleotides into nucleic acids.
Biology: Utilized in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Employed in the development of antiviral and anticancer drugs.
Industry: Used in the production of labeled nucleotides for research and diagnostic purposes
Mechanism of Action
Cytidine-5’-triphosphate-13C9 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids during DNA and RNA synthesis. The labeled carbon atoms allow researchers to track the metabolic pathways and interactions of nucleotides within cells .
Comparison with Similar Compounds
Similar Compounds
Cytidine-5’-triphosphate: The unlabeled version of the compound.
Cytidine-5’-monophosphate-13C9 (dilithium): A monophosphate version with carbon-13 labeling.
Cytidine-5’-diphosphate-13C9 (dilithium): A diphosphate version with carbon-13 labeling
Uniqueness
Cytidine-5’-triphosphate-13C9 (dilithium) is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage over unlabeled compounds in research applications .
Properties
Molecular Formula |
C9H14Li2N3O14P3 |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
dilithium;[[[(2R,4S,5R)-5-(4-amino-2-oxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChI Key |
OFXQOIVYFQDFTK-LXQKCEQWSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origin of Product |
United States |
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